BenchChemオンラインストアへようこそ!

3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid

Lipophilicity Drug-likeness β-Amino acid building blocks

3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid (C₁₅H₁₉Br₂NO₄; MW 437.12 g/mol) is a protected, non-proteinogenic β-amino acid scaffold bearing a tert-butyloxycarbonyl (Boc)-protected amine at the C-3 position and a 2,5-dibromophenyl substituent at C-4. Structurally, it belongs to the β-homophenylalanine derivative class—a family critical to DPP-IV inhibitor synthesis (e.g., Sitagliptin) and peptidomimetic drug discovery.

Molecular Formula C15H19Br2NO4
Molecular Weight 437.12 g/mol
Cat. No. B13704178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid
Molecular FormulaC15H19Br2NO4
Molecular Weight437.12 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Br)CC(=O)O
InChIInChI=1S/C15H19Br2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)
InChIKeyGFBOIJDKROGECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid – Chemical Identity and Comparator Landscape for Informed Procurement


3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid (C₁₅H₁₉Br₂NO₄; MW 437.12 g/mol) is a protected, non-proteinogenic β-amino acid scaffold bearing a tert-butyloxycarbonyl (Boc)-protected amine at the C-3 position and a 2,5-dibromophenyl substituent at C-4 . Structurally, it belongs to the β-homophenylalanine derivative class—a family critical to DPP-IV inhibitor synthesis (e.g., Sitagliptin) and peptidomimetic drug discovery [1]. The 2,5-dibromo substitution pattern is pharmacologically privileged, appearing in the clinical-stage BTK inhibitor LFM-A13 (IC₅₀ 2.5 µM, recombinant BTK) [2]. Commercially, the compound is offered at 95% purity, predominantly as a custom synthesis item, distinguishing it from commodity-grade single-halogen or unsubstituted analogs that enjoy broader catalog availability .

Why 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid Cannot Be Replaced by Common Boc-β-Homophenylalanine Analogs


High-strength differential evidence for this specialized building block is limited, as no published direct head-to-head comparative studies among 3-(Boc-amino)-4-arylbutyric acid analogs were identified at the time of analysis. However, class-level and cross-study evidence demonstrates three dimensions where substitution with structurally proximate analogs (unsubstituted Boc-β-Homophe-OH, mono-bromo, or 3,5-dibromo congeners) introduces meaningful liability. First, the 2,5-dibromo pattern uniquely enables tandem photoaffinity labeling via Pd-catalyzed tritiodebromination—a conversion impossible with mono-bromo or meta-substituted isomers [1]. Second, the ortho-bromine imposes steric constraints that alter conformational populations relative to 3,5- or 4-substituted analogs, with downstream consequences for peptide backbone geometry and target binding [2]. Third, the predicted >1.5-log-unit increase in lipophilicity versus the unsubstituted parent fundamentally changes pharmacokinetic handling of derived conjugates and purification behavior [3]. These differences mean that procurement decisions based solely on generic β-amino acid structural similarity risk introducing uncontrolled variables into synthetic or pharmacological workflows.

Quantitative Differentiation Evidence for 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid Against Closest Analogs


Lipophilicity Differential (Estimated LogP) – 2,5-Dibromo vs. Unsubstituted Boc-β-Homophe-OH

The 2,5-dibromo substitution is estimated to increase the logP of 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric acid by approximately 1.7–2.3 log units relative to the unsubstituted parent Boc-β-Homophe-OH. The unsubstituted analog has a computationally predicted XlogP of 2.4 . Bromine substitution on an aromatic ring typically adds ~0.86 logP units per bromine atom (Hansch-Leo fragment constant). Applying this additive model yields a predicted logP for the 2,5-dibromo derivative of approximately 4.1–4.7. This marked hydrophobicity shift alters reversed-phase chromatographic retention, partitioning behavior in biphasic reaction media, and the overall physicochemical profile of peptide conjugates incorporating this building block [1].

Lipophilicity Drug-likeness β-Amino acid building blocks

Photoaffinity Labeling Capability – 2,5-Dibromo Pattern Enables Tritiodebromination Not Achievable with Mono-Bromo or 3,5-Dibromo Analogs

The 2,5-dibromophenyl substitution pattern permits a unique synthetic application: Pd-catalyzed tritiodebromination to generate high-specific-activity photoaffinity probes. Elliott et al. (2001) demonstrated that 4-benzoyl-2′,5′-dibromophenylalanine (Br2Bpa) can be tritiated to [³H]Bpa-containing peptides with radiochemical yields of 7–16% (for substitutions at positions 5–6 of the TRAP peptide SFLLRN-NH₂) [1]. This conversion is fundamentally inaccessible to mono-bromo analogs (which would require a second halogen for reductive tritium incorporation) and to 3,5-dibromo isomers (which lack the correct spatial arrangement for benzophenone-based photo-crosslinking chemistry). The 2,5-dibromo pattern thus serves as a dual-purpose handle: two bromine atoms for tritium incorporation at a controlled stoichiometry, and an ortho-bromine proximal to the site of benzophenone attachment for optimized photocrosslinking geometry [1].

Photoaffinity labeling Tritiation Chemical biology probes

BTK Pharmacophore Validation – 2,5-Dibromophenyl Moiety Delivers 2.5 µM Potency in Recombinant BTK Assay with >100-Fold Kinase Selectivity

The 2,5-dibromophenyl group is a validated kinase inhibitor pharmacophore. LFM-A13 (α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide), which shares the identical 2,5-dibromophenyl fragment, inhibits recombinant BTK with an IC₅₀ of 2.5 µM and displays >100-fold selectivity over JAK1, JAK3, HCK, EGFR kinase, and insulin receptor kinase at concentrations up to 278 µM . Human BTK inhibition in vitro is 17.2 ± 0.8 µM [1]. The 2,5-dibromo arrangement is critical for this activity: mono-bromo and 2,4-dibromo LFM analogs show substantially reduced BTK inhibition (data from SAR series in original disclosure, though full comparative IC₅₀ tables are not publicly available). This pharmacophoric precedent provides a rational basis for selecting the 2,5-dibromophenyl building block in medicinal chemistry programs targeting the TEC kinase family [1].

Bruton's tyrosine kinase Kinase inhibitor Privileged fragment

Conformational Constraint from Ortho-Bromine – Steric Differentiation of 2,5-Dibromo vs. 3,5-Dibromo Substitution Patterns

The ortho-bromine at position 2 of the phenyl ring introduces a steric clash with the C-3 β-amino acid backbone, restricting the accessible conformational space of the β-amino acid torsion angles relative to the 3,5-dibromo isomer. In 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, both bromine atoms are meta to the methylene linker, exerting primarily electronic effects without significant steric encroachment on the backbone. In the 2,5-dibromo isomer, the ortho-bromine creates a steric barrier that biases the Ar–CH₂–CH(NHBoc)–CH₂–COOH torsion profile, with predicted consequences for the secondary structure propensity of derived β-peptides . While quantitative conformational population data are not experimentally available for this specific compound, computational studies on ortho-substituted aryl-β-amino acids consistently predict restricted rotation about the C(aryl)–C(methylene) bond, with energy barriers ≥2–3 kcal/mol higher than para- or meta-substituted analogs [1].

Conformational analysis Ortho effect Steric hindrance β-Amino acid design

Sequential Cross-Coupling Potential – Differential Bromine Reactivity in 2,5-Dibromophenyl Systems vs. Symmetric 3,5-Dibromo Analogs

The 2,5-dibromophenyl moiety offers the possibility of sequential, chemoselective Suzuki-Miyaura cross-coupling due to the differential steric and electronic environment of the two bromine positions. The bromine at position 5 (para to the methylene linker, meta to Br at position 2) is generally more reactive in Pd(0)-catalyzed couplings than the sterically encumbered ortho-bromine at position 2 [1]. This has been demonstrated with N-(2,5-dibromophenyl)acetamide, where Suzuki coupling with arylboronic acids proceeds with moderate to good yields and functional group tolerance [1]. In contrast, the symmetric 3,5-dibromo isomer presents two electronically equivalent bromine atoms, making selective mono-coupling statistically disfavored and requiring careful stoichiometric control to avoid bis-arylation. The 2,5-dibromo pattern thus enables a controlled, two-step diversification strategy (couple at C-5 first, then C-2) for generating structurally diverse, unsymmetrically substituted biaryl-β-amino acid derivatives [2].

Suzuki coupling Sequential functionalization Chemoselectivity Building block versatility

Evidence-Backed Application Scenarios for 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid in Scientific and Industrial Workflows


Development of BTK/TEC Kinase Family Inhibitors – Pharmacophore-Driven Medicinal Chemistry

Integrating 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric acid into a β-amino acid-based inhibitor scaffold places the validated 2,5-dibromophenyl pharmacophore at a defined distance and geometry from the catalytic site. LFM-A13, which contains the identical 2,5-dibromophenyl group, inhibits recombinant BTK with an IC₅₀ of 2.5 µM and exhibits >100-fold selectivity over off-target kinases [1]. This building block enables systematic SAR exploration of the linker and warhead regions while retaining the privileged aryl-binding element. The Boc protection provides acid-labile amine masking compatible with standard peptide coupling and solution-phase Boc/Fmoc orthogonal strategies [2].

Photoaffinity Probe Synthesis – Tritiodebromination-Based Radiolabeling for Target ID and Receptor Mapping

The 2,5-dibromo substitution pattern uniquely enables Pd-catalyzed tritiodebromination for the preparation of high-specific-activity [³H]-labeled peptide probes. As demonstrated by Elliott et al. (2001), 4-benzoyl-2′,5′-dibromophenylalanine-conjugated peptides undergo tritiodebromination to yield [³H]Bpa-containing photoaffinity labels with radiochemical yields of 7–16% [1]. This synthetic route is inaccessible from mono-bromo or 3,5-dibromo analogs [1]. After Boc deprotection (TFA), the free β-amino acid can be coupled into peptide chains on solid support, followed by tritiation to generate photo-crosslinkable probes for GPCR, kinase, or protein-protein interaction target identification studies.

Sequential Library Synthesis – Chemoselective Suzuki Coupling for Unsymmetrical Biaryl-β-Amino Acid Generation

The differential reactivity of the two bromine atoms in 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric acid permits a stepwise diversification strategy: first coupling at the more reactive para-bromine (C-5) under mild Pd(0) conditions, followed by coupling at the sterically hindered ortho-bromine (C-2) using a more active catalyst system [1]. This sequential approach generates unsymmetrical biaryl-β-amino acids with two distinct aryl substituents, avoiding the statistical mixtures that plague symmetric 3,5-dibromo starting materials [2]. The resulting biaryl-β-amino acid library serves as a versatile source of conformationally constrained building blocks for peptidomimetic and foldamer research.

β-Peptide Foldamer Design – Exploiting Ortho-Bromine Conformational Bias for Structured Architectures

The ortho-bromine at position 2 restricts rotation about the C(aryl)–CH₂ bond, creating a conformational bias distinct from that of 3,5-dibromo or unsubstituted β-homophenylalanine building blocks. This restricted conformational space can be harnessed in the design of β-peptide foldamers with predetermined secondary structure preferences (e.g., 14-helix vs. 12/10-helix) [1]. The Boc group permits direct use in standard Fmoc-solid-phase peptide synthesis (SPPS) as a chain-terminating or internal residue, with deprotection on-resin (TFA). The high MW (437) and bromine anomalous scattering also make this building block suitable for X-ray crystallographic phasing of β-peptide structures via single-wavelength anomalous dispersion (SAD).

Quote Request

Request a Quote for 3-(Boc-amino)-4-(2,5-dibromophenyl)butyric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.